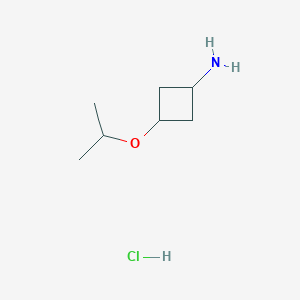

cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-propan-2-yloxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5(2)9-7-3-6(8)4-7;/h5-7H,3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDDGEKVYGRBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or distillation to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, alcohols, and amines.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. It is valuable in the study of cyclobutane derivatives and their reactivity .

Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its unique structure could be explored for drug development and pharmacological studies .

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The isopropoxy and amine groups play crucial roles in binding to these targets, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Note: Molecular formula and weight for the methoxymethyl analog are inferred based on structural similarity.

- Functional Group Impact: The isopropyloxy group in the target compound enhances lipophilicity compared to the methoxymethyl (less bulky) and hydroxyl (polar) groups in analogs.

Physicochemical Properties

- Collision Cross-Section (CCS) Data :

Experimental CCS values for the target compound’s adducts (e.g., [M+H]⁺: 129.9 Ų) suggest moderate molecular compactness . Comparable data for analogs are unavailable, highlighting a research gap. - Solubility :

The hydroxyl analog’s polarity likely increases aqueous solubility relative to the isopropyloxy derivative, which may favor industrial applications requiring hydrophobic interactions.

Research Findings and Gaps

- Literature Coverage: No published studies directly address the target compound’s biological or catalytic activity, whereas analogs like the hydroxyl derivative are occasionally cited in drug discovery contexts .

- Stereochemical Considerations : The cis-configuration in all three compounds is crucial for maintaining structural rigidity, but trans-isomers (e.g., trans-3-hydroxy-3-methylcyclobutylamine HCl) may exhibit divergent properties .

Biological Activity

Cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₇H₁₅NO·ClH and a molecular weight of approximately 165.661 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a cyclobutane ring, an amine functional group, and an ether substituent. These characteristics contribute to its potential biological activities, making it a subject of various research studies.

The compound is characterized by:

- Molecular Formula : C₇H₁₅NO·ClH

- Molecular Weight : 165.661 g/mol

- Appearance : Solid form

The presence of both an ether and an amine functional group allows for significant chemical reactivity, primarily involving nucleophilic substitutions and electrophilic additions.

Biological Activities

Preliminary studies indicate that this compound may exhibit several pharmacological properties. Key findings from various studies include:

- Anticancer Potential : Research has indicated that compounds structurally similar to this compound can influence cancer cell viability. For instance, metal complexes derived from similar amines have shown enhanced cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

- Neuroprotective Effects : Studies exploring the neuroprotective capabilities of cyclobutane derivatives have suggested that they may help in mitigating neurodegenerative conditions, although specific data on this compound remains limited.

- Antimicrobial Activity : Initial assessments have indicated potential antibacterial properties, particularly against Gram-positive bacteria. This aligns with findings on other amine-containing compounds that exhibit antimicrobial effects .

Table 1: Summary of Biological Activities

The synthesis of this compound typically involves multi-step organic reactions that allow for the selective formation of the cyclobutane ring through intramolecular alkylation processes. The mechanism by which it exerts its biological activity is still under investigation but is hypothesized to involve interactions with cellular targets that influence signal transduction pathways related to cell growth and apoptosis .

Q & A

Q. What are the recommended synthetic routes for cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride, and what key reagents/conditions are critical for stereochemical control?

- Methodological Answer : Synthesis of cyclobutane derivatives often involves ring-opening or cycloaddition reactions. For the target compound, a plausible route includes:

- Step 1 : Formation of the cyclobutane ring via [2+2] photocycloaddition or strain-driven ring closure.

- Step 2 : Introduction of the isopropoxy group using propan-2-ol under acidic or basic conditions (e.g., Mitsunobu reaction for stereoretention) .

- Step 3 : Amine functionalization via reductive amination or nucleophilic substitution, followed by HCl salt formation.

- Critical Reagents :

- Stereochemical Control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) .

- Purification : Use of preparative HPLC or recrystallization to isolate the cis-isomer .

Q. How can the stereochemistry and purity of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride be validated experimentally?

- Methodological Answer :

- X-ray Crystallography : The gold standard for confirming stereochemistry. Use SHELXL for refinement of crystallographic data .

- NMR Spectroscopy : Compare coupling constants (J values) of cyclobutane protons. cis-isomers typically exhibit distinct splitting patterns (e.g., J = 6–8 Hz for adjacent protons) .

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve enantiomeric impurities .

Advanced Research Questions

Q. What computational tools are effective for predicting the conformational stability of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride in solution?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model solvation effects and ring puckering dynamics .

- Density Functional Theory (DFT) : Calculate energy barriers for ring inversion (e.g., B3LYP/6-31G* level) to predict dominant conformers .

- Table 1 : Example DFT Results for Cyclobutane Derivatives

| Conformer | Energy (kcal/mol) | Stability Relative to cis |

|---|---|---|

| cis | 0.0 | Most stable |

| trans | +2.3 | Less stable |

Q. How can researchers address discrepancies in biological activity data for cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride across different assay systems?

- Methodological Answer :

- Assay Optimization :

- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate with cellular uptake .

- Metabolic Stability : Conduct liver microsome studies to identify degradation pathways .

- Data Normalization :

- Account for differences in protein binding (e.g., via equilibrium dialysis) .

- Use positive controls (e.g., dopamine reuptake inhibitors for neuroactivity studies) .

Q. What strategies mitigate hydrolytic degradation of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride under physiological pH conditions?

- Methodological Answer :

- pH Stability Studies :

- Condition : Test stability in buffers (pH 1–10) at 37°C.

- Key Finding : Degradation is pronounced at pH > 7 due to nucleophilic attack on the cyclobutane ring .

- Stabilization Approaches :

- Formulation : Use lyophilization or encapsulation in liposomes to reduce hydrolysis .

- Structural Modification : Introduce electron-withdrawing groups to deactivate the ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.